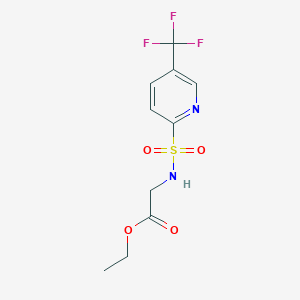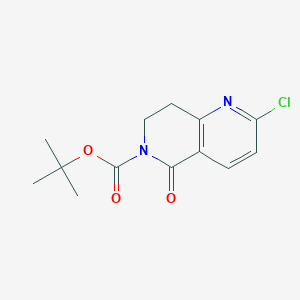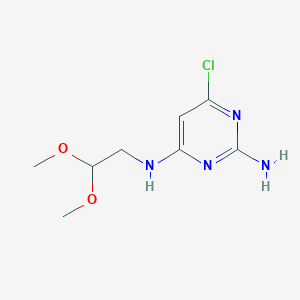
6-Chloro-N4-(2,2-dimethoxyethyl)pyrimidine-2,4-diamine
Vue d'ensemble
Description
6-Chloro-N4-(2,2-dimethoxyethyl)pyrimidine-2,4-diamine, also known as 6-Cl-DMEPD, is a chemical compound that has been used in scientific research for decades. It is a derivative of pyrimidine and is widely used in the synthesis of peptides and proteins. It is also an important building block for the synthesis of small molecules. This compound has been studied extensively in the past few decades, and its mechanism of action, biochemical and physiological effects, and applications in scientific research have been identified.
Applications De Recherche Scientifique
Pyrimidine Derivatives and Their Biological Activity
Pyrimidines, including the specific compound of interest, have garnered attention due to their significant biological and pharmacological activities. Pyrimidine derivatives display a wide range of pharmacological effects such as antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory properties. Recent studies have emphasized their potential in various biological activities, including antimicrobial, anti-cancer, anti-inflammatory, anti-tubercular, and anti-depressant effects. The structure-activity relationships (SARs) of pyrimidines are crucial for understanding and improving their pharmacological efficacy. Detailed SAR analysis provides insights for synthesizing novel pyrimidine analogs with enhanced activities and minimal toxicity (Rashid et al., 2021), (Chiriapkin, 2022), (Natarajan et al., 2022).
Pyrimidine Derivatives in Optoelectronic Materials
Pyrimidine derivatives are also recognized for their potential in the field of optoelectronics. The incorporation of pyrimidine and related fragments into π-extended conjugated systems is valuable for creating novel optoelectronic materials. These derivatives are being investigated for their applications in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. The exploration of functionalized pyrimidines, especially their electroluminescent properties, is paving the way for new developments in organic light-emitting diodes (OLEDs), including white OLEDs and highly efficient red phosphorescent OLEDs (Lipunova et al., 2018).
Pyrimidine Derivatives in Agricultural and Environmental Applications
Pyrimidine derivatives are also explored in agriculture and environmental applications. They have shown efficacy as foliar spray fungicides, providing protection against diseases like spot disease in plants caused by pathogens such as Alternaria alternata. Moreover, they have been studied for their interaction with environmental pollutants like organophosphorus and pyrethroid pesticides, highlighting the importance of understanding the extent of exposure and potential health risks associated with these chemicals (Hassan et al., 2012), (Babina et al., 2012).
Mécanisme D'action
Target of Action
The primary targets of 6-Chloro-N4-(2,2-dimethoxyethyl)pyrimidine-2,4-diamine are the cyclin-dependent kinases CDK6 and CDK9 . These kinases play crucial roles in cell cycle progression and transcriptional regulation, making them promising therapeutic targets for various diseases, including cancer .
Mode of Action
This compound binds directly to CDK6/9, resulting in the suppression of their downstream signaling pathways . This interaction inhibits cell proliferation by blocking cell cycle progression and inducing cellular apoptosis .
Biochemical Pathways
The binding of 6-Chloro-N4-(2,2-dimethoxyethyl)pyrimidine-2,4-diamine to CDK6/9 disrupts the normal cell cycle progression and transcriptional regulation . This disruption affects various downstream pathways, leading to cell cycle arrest and apoptosis .
Result of Action
The molecular and cellular effects of 6-Chloro-N4-(2,2-dimethoxyethyl)pyrimidine-2,4-diamine’s action include the inhibition of cell proliferation and the induction of apoptosis . These effects are primarily due to the compound’s ability to disrupt the normal functioning of CDK6/9 .
Propriétés
IUPAC Name |
6-chloro-4-N-(2,2-dimethoxyethyl)pyrimidine-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13ClN4O2/c1-14-7(15-2)4-11-6-3-5(9)12-8(10)13-6/h3,7H,4H2,1-2H3,(H3,10,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUBLVWDPYRLPBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC1=CC(=NC(=N1)N)Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-N4-(2,2-dimethoxyethyl)pyrimidine-2,4-diamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(2-{[3-(Trifluoromethyl)phenyl]amino}-1,3-thiazol-5-yl)ethan-1-one](/img/structure/B1404702.png)

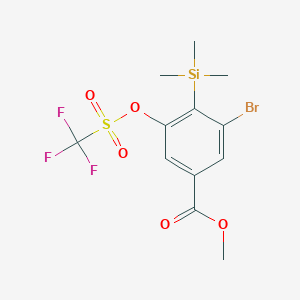
![Dimethyl(2-{[5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]amino}ethyl)amine](/img/structure/B1404706.png)

![tert-butyl 4-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}piperidine-1-carboxylate](/img/structure/B1404710.png)
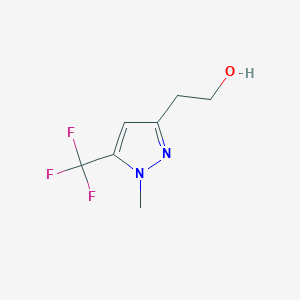
![(4-{2,4-Diaza-3-boratricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl}phenyl)methanol](/img/structure/B1404713.png)
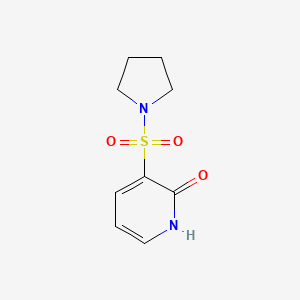
![tert-butyl N-[(5S)-5-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-5-[methoxy(methyl)carbamoyl]pentyl]carbamate](/img/structure/B1404715.png)
![4-Oxo-2-phenyl-4,5-dihydropyrazolo[1,5-a]pyrazine-3-carbaldehyde](/img/structure/B1404717.png)
